molecular formula C18H11BrN2O3 B2836002 (E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile CAS No. 618390-28-6

(E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile

Cat. No.: B2836002
CAS No.: 618390-28-6
M. Wt: 383.201
InChI Key: ZNZXQUCNZSXDAN-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile features an acrylonitrile core substituted with a benzo[d]oxazole moiety and a brominated benzo[d][1,3]dioxin group. Its synthesis likely follows aldol condensation pathways, similar to structurally related acrylonitriles (e.g., ).

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O3/c19-14-6-11(17-13(7-14)9-22-10-23-17)5-12(8-20)18-21-15-3-1-2-4-16(15)24-18/h1-7H,9-10H2/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZXQUCNZSXDAN-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C=C(C#N)C3=NC4=CC=CC=C4O3)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=CC(=C2)Br)/C=C(\C#N)/C3=NC4=CC=CC=C4O3)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]oxazole and benzo[d][1,3]dioxin intermediates. These intermediates are then coupled through a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a nitrile in the presence of a base, such as piperidine, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the acrylonitrile group.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the compound, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine or chlorine in the presence of a suitable solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of benzo[d]oxazole and benzo[d][1,3]dioxin oxides.

    Reduction: Formation of the corresponding amine or alkane derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in anti-cancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Similarities

The target compound differs from most analogs in the provided evidence by its benzo[d]oxazol-2-yl group, whereas others predominantly feature benzo[d]thiazol-2-yl substituents. Additionally, its brominated benzo[d][1,3]dioxin moiety is structurally distinct from aryl groups like pyridinyl, furanyl, or phenyl derivatives in other acrylonitriles ().

Table 1: Key Structural Features of Selected Acrylonitriles
Compound Name Core Substituent 1 Core Substituent 2 Key Functional Groups
Target Compound Benzo[d]oxazol-2-yl 6-Bromo-4H-benzo[d][1,3]dioxin-8-yl Acrylonitrile, Bromine, Dioxin
(E)-3-[6-Bromobenzo(d)(1,3)dioxol-5-yl]-2-(3,4,5-trimethoxybenzoyl)acrylonitrile (8t) 3,4,5-Trimethoxybenzoyl 6-Bromobenzo[d][1,3]dioxol-5-yl Acrylonitrile, Bromine, Dioxin
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) Benzo[d]thiazol-2-yl Pyridin-3-yl Acrylonitrile, Thiazole
(E)-2-(Benzo[d]thiazol-2-yl)-3-(1H-imidazol-2-yl)acrylonitrile (7e) Benzo[d]thiazol-2-yl 1H-Imidazol-2-yl Acrylonitrile, Thiazole

Physical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR, MS)
(E)-3-[6-Bromobenzo(d)(1,3)dioxol-5-yl]-2-(3,4,5-trimethoxybenzoyl)acrylonitrile (8t) 89 Not reported IR: CN (~2200 cm⁻¹); HR-MS: Confirmed structure
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) 66 155–157 IR: CN (~2200 cm⁻¹); ¹H/¹³C NMR: Aromatic signals
(E)-2-(Benzo[d]thiazol-2-yl)-3-(1H-imidazol-2-yl)acrylonitrile (7e) 51 190–192 IR: CN (~2200 cm⁻¹); MS: m/z 252 [M+H]⁺

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: The synthesis typically involves multi-step routes, including thiazole ring formation, bromination, and coupling reactions. Key parameters include:

  • Temperature control : Maintain 60–80°C during coupling steps to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol is preferred for precipitation .
  • Catalysts : Palladium or nickel catalysts improve cross-coupling efficiency .
  • Purification : Column chromatography or HPLC isolates the E-isomer with >95% purity . Monitoring : Use TLC or HPLC to track reaction progress and confirm intermediate formation .

Table 1: Common Synthesis Parameters

StepKey ConditionsPurification MethodYield RangeReference
Thiazole formationDMF, 70°C, Pd catalysisColumn chromatography60–70%
BrominationEthanol, NBS reagent, 0°CRecrystallization75–85%

Q. What spectroscopic techniques confirm the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR identify aromatic protons (δ 7.2–8.5 ppm for benzo[d]oxazol-2-yl) and nitrile groups (δ 120–125 ppm for C≡N) .
  • IR Spectroscopy : Peaks at 2210–2220 cm⁻¹ confirm the acrylonitrile C≡N stretch .
  • X-ray Crystallography : Resolves spatial arrangement of the bromo-dioxin moiety and confirms E-configuration .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 426.29 for C19H12BrN3O2S analogs) .

Q. How can researchers screen this compound for initial biological activity?

Methodological Answer:

  • In vitro assays : Use cell viability assays (e.g., MTT) to test cytotoxicity against cancer lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Evaluate acetylcholinesterase (AChE) inhibition via Ellman’s assay, comparing IC50 values to galanthamine .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria assess broad-spectrum activity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Aza-Michael Addition : The acrylonitrile’s α,β-unsaturated system undergoes nucleophilic attack by amines, governed by electron-withdrawing groups (e.g., benzo[d]oxazol-2-yl) .
  • Density Functional Theory (DFT) : Model electron density distribution to predict regioselectivity in bromination or coupling steps .
  • Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger to simulate binding to AChE’s peripheral anionic site. The bromo-dioxin moiety may occupy hydrophobic pockets .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to assess binding affinity .
  • QSAR Models : Corolate substituent effects (e.g., bromine position) with bioactivity using Hammett constants .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Curves : Validate IC50 values across multiple replicates to rule out assay variability .
  • Structural Analog Comparison : Compare with compounds like (E)-2-(benzothiazol-2-yl)-3-heteroarylacrylonitriles to identify substituent-specific effects .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to distinguish outliers .

Table 2: Discrepancy Analysis Framework

Source of ContradictionResolution StrategyExample
Assay variabilityStandardize protocols (e.g., ATP levels)MTT vs. resazurin assays
Purity differencesRe-characterize compounds via HPLCColumn vs. flash chromatography

Q. What strategies isolate and characterize E/Z isomers of this compound?

Methodological Answer:

  • Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .
  • NOESY NMR : Detect spatial proximity of protons to confirm E-configuration (e.g., acrylonitrile’s trans geometry) .
  • Crystallography : Compare unit cell parameters of E and Z isomers .

Q. How do in vitro and in vivo results differ for this compound, and why?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using liver microsomes. The bromine atom may reduce hepatic clearance .
  • Toxicity Screening : Compare IC50 (in vitro) with LD50 (in vivo) in zebrafish or murine models .
  • BBB Penetration : Assess logP values (>3 suggests CNS activity) and P-gp efflux ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.